P‑Glycoprotein‑Mediated Resistance Shift: Cevipabulin vs. Paclitaxel and Vincristine
In a cell line engineered to express high levels of P‑glycoprotein (P‑gp, MDR1), the IC₅₀ of cevipabulin (TTI‑237) increased only 25‑fold relative to the parental line. In contrast, the IC₅₀ of paclitaxel increased 806‑fold and the IC₅₀ of vincristine increased 925‑fold under identical conditions [1]. This indicates that cevipabulin is a significantly weaker substrate for the major multidrug resistance efflux pump than either comparator.
| Evidence Dimension | IC₅₀ fold‑increase in P‑glycoprotein‑overexpressing cells vs. wild‑type |
|---|---|
| Target Compound Data | 25‑fold increase |
| Comparator Or Baseline | Paclitaxel: 806‑fold increase; Vincristine: 925‑fold increase |
| Quantified Difference | Cevipabulin shift is 32‑fold lower than paclitaxel and 37‑fold lower than vincristine |
| Conditions | Cell line expressing high P‑glycoprotein level; cytotoxicity IC₅₀ measured in human tumor cells |
Why This Matters
This quantitative resistance profile supports the selection of cevipabulin for studies in multidrug‑resistant tumour models where taxanes and vinca alkaloids are ineffective.
- [1] Beyer CF, Zhang N, Hernandez R, et al. TTI-237: a novel microtubule-active compound with in vivo antitumor activity. Cancer Res. 2008;68(7):2292-2300. doi:10.1158/0008-5472.CAN-07-1420. View Source
